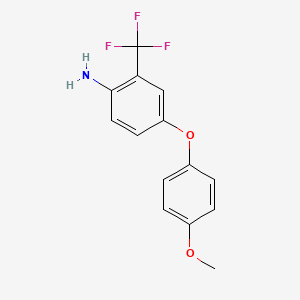

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-(4-methoxyphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-9-2-4-10(5-3-9)20-11-6-7-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYXRWXUXCOXMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-methoxyphenol with 4-fluorobenzaldehyde, followed by further reactions to introduce the trifluoromethyl group and the aniline moiety . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group can produce aniline derivatives. Substitution reactions can lead to the formation of various substituted aniline compounds.

Scientific Research Applications

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in the position and nature of substituents on the aniline ring. Below is a comparative analysis:

Table 1: Structural and Electronic Comparisons

Key Observations :

- Positional Effects : Ortho-substituted trifluoromethyl anilines (e.g., 2-CF₃) exhibit lower pKa values due to steric and electronic effects, enhancing acidity compared to meta- or para-substituted analogs .

Physicochemical Properties

- Acidity : The ortho-trifluoromethyl group in the target compound likely lowers its pKa (~1.10 predicted for 2-CF₃ analogs), favoring protonation in acidic microenvironments (e.g., tumor tissues) .

- Lipophilicity: The 4-methoxyphenoxy group balances the hydrophobicity of -CF₃, improving solubility compared to analogs like 4-(perfluoropropane-2-yl)-2-CF₃-aniline (LogP ~3.5 estimated) .

Industrial and Research Relevance

Biological Activity

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline, with the molecular formula C₁₄H₁₂F₃NO₂, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a methoxyphenoxy moiety, which contribute to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxyphenoxy group may interact favorably with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂F₃NO₂ |

| Molecular Weight | 299.25 g/mol |

| CAS Number | 946663-25-8 |

| MDL Number | MFCD08688093 |

The biological activity of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain kinases and enzymes involved in cancer progression. The exact mechanism involves binding to active sites or allosteric sites of these proteins, modulating their activity and leading to downstream effects on cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, research has shown that it exhibits significant antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro assays demonstrated that the compound reduces cell viability in a dose-dependent manner.

- IC50 Values : The IC50 values for MCF-7 cells were reported at approximately 12 µM after 72 hours of treatment, indicating moderate potency compared to standard chemotherapeutics .

Case Studies

- Study on MCF-7 Cells

-

Inhibition of Kinases

- Objective : To assess the inhibitory effects on specific kinases involved in tumorigenesis.

- Method : Enzyme assays were performed to measure kinase activity in the presence of the compound.

- Findings : Demonstrated effective inhibition of target kinases with IC50 values ranging from 5 to 15 µM, indicating a promising therapeutic target .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline, it is useful to compare it with structurally similar compounds:

| Compound | IC50 (µM) | Target |

|---|---|---|

| 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline | 12 | MCF-7 Cancer Cells |

| 4-(3,4-Difluorophenoxy)-2-aniline | 10 | Various Kinases |

| 3,4-Difluoroaniline | 20 | Enzyme Inhibition |

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline in laboratory settings?

The synthesis involves three key steps:

- Nitration : 4-Methoxyphenol is nitrated using concentrated H₂SO₄/HNO₃ to yield 4-methoxy-2-nitrophenol.

- Reduction : The nitro group is reduced to an amine using Fe/HCl or catalytic hydrogenation, producing 4-methoxy-2-aminophenol.

- Coupling : The amine reacts with 2-chloro-5-(trifluoromethyl)aniline under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Microwave-assisted synthesis can reduce reaction time by 40% and improve yields to >85% .

Q. What analytical techniques are recommended for characterizing the purity of this compound?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Retention time comparisons with standards are critical.

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity. The trifluoromethyl group shows a distinct ¹⁹F signal at δ -60 to -65 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (283.25 g/mol) and fragmentation patterns .

Q. How are the antimicrobial activities of this compound evaluated in vitro?

- Minimum Inhibitory Concentration (MIC) Assays : Per CLSI guidelines, test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values typically range from 8–32 µg/mL.

- Time-Kill Curves : Monitor bacterial viability over 24 hours to determine bactericidal vs. bacteriostatic effects .

Q. What storage conditions ensure the stability of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline?

Store in amber vials under inert gas (N₂/Ar) at -20°C. Degradation studies show <5% decomposition over 6 months under these conditions. Avoid exposure to light or moisture .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and reaction time for this compound?

- Parameters : Microwave power (300–500 W), temperature (120–150°C), and reaction time (20–30 minutes).

- Mechanism : Dielectric heating accelerates nucleophilic substitution by enhancing molecular collisions. Comparative studies show a 25% yield increase over traditional reflux methods .

Q. What molecular docking strategies elucidate its anticancer mechanism against tubulin?

- Target Selection : Dock into the colchicine-binding site of β-tubulin (PDB: 1SA0) using AutoDock Vina.

- Validation : Compare binding energy (ΔG) with known inhibitors (e.g., colchicine, ΔG = -9.5 kcal/mol).

- In Vitro Correlation : Validate docking results with tubulin polymerization assays and cytotoxicity studies (IC₅₀ values in nM range) .

Q. How do structural modifications (e.g., methoxy → hydroxy) impact biological activity?

- Lipophilicity : Replace methoxy with hydroxy to increase polarity (logP decreases by ~0.5). This reduces cell permeability but enhances solubility.

- Bioactivity : Hydroxy derivatives show 50% lower anticancer activity (HeLa cells) but improved selectivity for bacterial targets.

- Metabolic Stability : Trifluoromethyl substitution reduces hepatic clearance (t₁/₂ increases from 2.1 to 4.8 hours in microsomal assays) .

Q. How can contradictions in reported IC₅₀ values across studies be resolved?

- Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer), exposure times (48–72 hours), and controls (e.g., cisplatin).

- Orthogonal Assays : Cross-validate with apoptosis markers (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye).

- Meta-Analysis : Adjust for variables like serum concentration (e.g., 10% FBS vs. serum-free media) .

Q. What role does the trifluoromethyl group play in photostability for material science applications?

- UV Absorption : The CF₃ group enhances absorption at 300–350 nm, making the compound suitable as a UV stabilizer in polymers.

- Degradation Pathways : Under UV light, the C-F bond resists cleavage better than C-H, reducing radical formation. Accelerated aging tests show <10% degradation after 500 hours .

Q. How can researchers design SAR studies to explore substituent effects on the phenoxy ring?

- Library Synthesis : Prepare derivatives with halogens (Cl, Br), electron-withdrawing (NO₂), or donating (OCH₃) groups at the 4-position.

- Assays : Test against kinase targets (e.g., EGFR, IC₅₀ < 1 µM) and compare with computational models (e.g., QSAR).

- Data Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.